![molecular formula C25H16N2S B12527669 9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole CAS No. 664995-52-2](/img/structure/B12527669.png)
9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole is a complex organic compound that features a carbazole core linked to a benzothiazole moiety via a phenyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Coupling with Phenyl Group: The benzothiazole derivative is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Attachment to Carbazole Core: The final step involves the attachment of the benzothiazole-phenyl intermediate to the carbazole core through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and carbazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the phenyl or carbazole rings.
Aplicaciones Científicas De Investigación
9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
9-Phenyl-9H-carbazole: Lacks the benzothiazole moiety, resulting in different electronic and photophysical properties.
2-Phenylbenzothiazole: Lacks the carbazole core, leading to different biological activities and applications.
Uniqueness
9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole is unique due to its combined structural features of both carbazole and benzothiazole, which confer distinct electronic, photophysical, and biological properties
Propiedades
Número CAS |
664995-52-2 |
|---|---|
Fórmula molecular |
C25H16N2S |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
2-(4-carbazol-9-ylphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C25H16N2S/c1-4-10-22-19(7-1)20-8-2-5-11-23(20)27(22)18-15-13-17(14-16-18)25-26-21-9-3-6-12-24(21)28-25/h1-16H |
Clave InChI |
RKSAVSAFDNEHOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=NC6=CC=CC=C6S5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Cyclohexylideneamino)oxy]propanenitrile](/img/structure/B12527586.png)
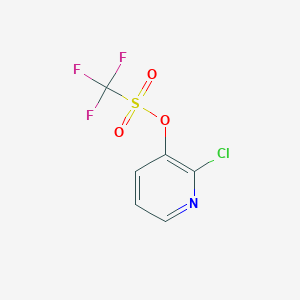
![N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide](/img/structure/B12527612.png)

![1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine](/img/structure/B12527623.png)
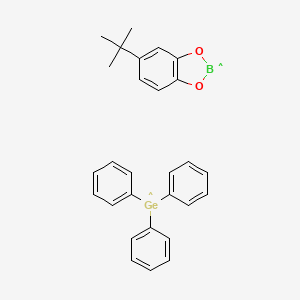
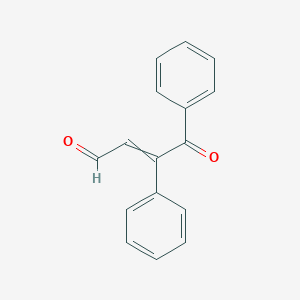
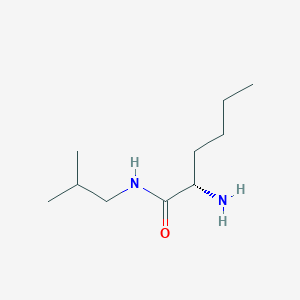
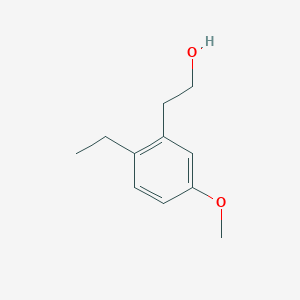
![1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one](/img/structure/B12527654.png)
![Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12527661.png)
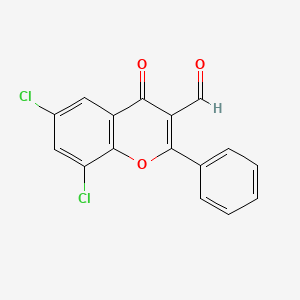
![6-[(1S)-1-phenylethyl]-6-azabicyclo[3.1.0]hexane](/img/structure/B12527679.png)
![4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol](/img/structure/B12527687.png)
